

Technical Guide: Spectral Characterization of 4-(1-Butoxy-2-methylpropyl)morpholine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(1-Butoxy-2-methylpropyl)morpholine
CAS No.: 100387-29-9
Cat. No.: B14078167

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Executive Summary

This technical guide provides an in-depth analysis of the spectral characteristics of **4-(1-Butoxy-2-methylpropyl)morpholine**, a hemiaminal ether derivative. This compound represents a class of N,O-acetals formed via the condensation of a secondary amine (morpholine), an aldehyde (isobutyraldehyde), and an alcohol (n-butanol).

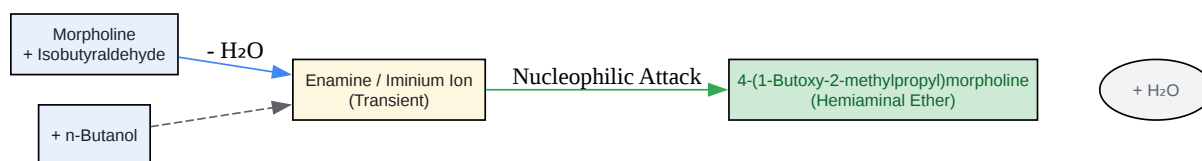
In drug development and industrial synthesis, this molecule often appears as a latent aldehyde source, a moisture scavenger, or a specific reaction intermediate. Accurate identification requires distinguishing it from its hydrolysis products. This guide details the specific NMR, IR, and MS signatures required for positive identification and purity assessment.

Structural Origin & Synthesis Pathway

Understanding the synthesis is critical for interpreting spectral impurities. The molecule is formed through a reversible condensation reaction. In the presence of water or acid, the equilibrium shifts back to the starting materials.

Reaction Mechanism

The formation proceeds through an iminium ion intermediate, which is subsequently trapped by the alcohol nucleophile.



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Figure 1: Condensation pathway forming the N,O-acetal core. Note the reversibility, which impacts sample handling for NMR.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure contains a chiral center at the hemiaminal carbon, rendering the morpholine ring protons diastereotopic (magnetically non-equivalent), though rapid ring inversion often averages these signals at room temperature.

¹H NMR (Proton) – 400 MHz, CDCl₃

The diagnostic signal is the methine proton (H-c) at the hemiaminal center.

Position	Shift (δ , ppm)	Multiplicity	Integration	Assignment / Structural Logic
N-CH-O	3.65 – 3.85	Doublet (d)	1H	Diagnostic Peak. The hemiaminal methine. Deshielded by adjacent N and O. Coupled to the isopropyl CH (Hz).
Morpholine-O	3.60 – 3.75	Multiplet (m)	4H	Protons adjacent to oxygen in the morpholine ring.
Butyl-O	3.35 – 3.50	Multiplet (dt)	2H	-methylene of the butoxy group ().
Morpholine-N	2.45 – 2.65	Multiplet (m)	4H	Protons adjacent to nitrogen in the morpholine ring.
Isopropyl-CH	1.80 – 1.95	Multiplet (m)	1H	Methine of the isopropyl group.
Butyl-CH ₂	1.30 – 1.55	Multiplet (m)	4H	and methylenes of the butyl chain.
Isopropyl-CH ₃	0.90 – 0.95	Doublet (d)	6H	Geminal dimethyls of the isopropyl group.

Butyl-CH ₃	0.88 – 0.92	Triplet (t)	3H	Terminal methyl of the butyl chain.
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¹³C NMR (Carbon) – 100 MHz, CDCl₃

The hemiaminal carbon is the most deshielded aliphatic signal, appearing in a unique region between ethers and acetals.

- Hemiaminal (N-C-O): 92.0 – 96.0 ppm. (Key confirmation of the N-C-O linkage).
- Morpholine (C-O): 67.0 ppm.
- Butyl (C-O): 68.5 ppm.
- Morpholine (C-N): 50.5 ppm.
- Isopropyl (CH): 30.0 ppm.
- Alkyl Chains: 13.0 – 32.0 ppm (multiple peaks).

Mass Spectrometry (MS)

Electron Impact (EI) ionization typically yields a weak or absent molecular ion due to the lability of the hemiaminal ether bond. Identification relies on characteristic

-cleavage fragments.

Molecular Ion: m/z 215 (C₁₂H₂₅NO₂)

Fragmentation Pathway: The primary fragmentation is driven by the stability of the iminium ion.

- Loss of Isopropyl Radical (

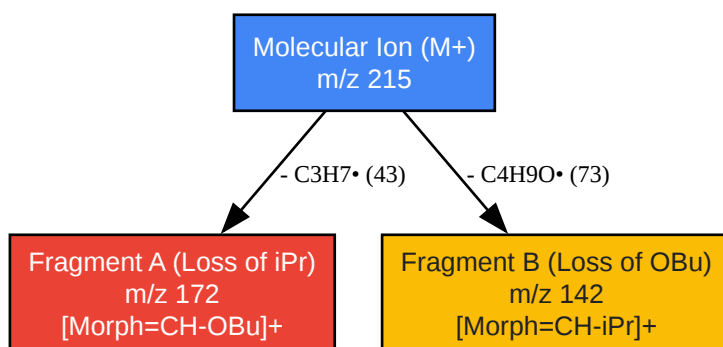
-cleavage):

- (isopropyl)

m/z 172.

- Structure:
- Loss of Butoxy Radical:
 - (butoxy)
m/z 142.
 - Structure:

(Base Peak candidate).



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Figure 2: Primary fragmentation pathways in EI-MS. The formation of the iminium ion (m/z 142) is energetically favorable.

Infrared Spectroscopy (IR)

IR is useful for establishing the absence of starting materials (specifically the N-H of morpholine and the C=O of isobutyraldehyde).

- C-O-C Stretch: 1080 – 1150 cm⁻¹ (Strong, broad ether band).
- C-H Stretch: 2800 – 2960 cm⁻¹ (Aliphatic).
- Absence of:
 - 3300 cm⁻¹ (Broad O-H from butanol or water).
 - 1720 cm⁻¹ (Strong C=O from isobutyraldehyde).

- 3300 cm^{-1} (N-H from free morpholine).

Experimental Validation Protocol

To verify the identity of a sample suspected to be CAS 100387-29-9, follow this protocol.

Step 1: Solvent Selection

- Do not use protic solvents (MeOH, H₂O) or acidic chloroform (CDCl₃) without neutralization. Acid traces catalyze hydrolysis, reverting the compound to aldehyde and amine.
- Recommended: Use Benzene-d₆ or CDCl₃ treated with basic alumina or K₂CO₃.

Step 2: Purity Check (1H NMR)

- Acquire a standard 1H spectrum.
- Integrate the doublet at 3.7 ppm (N-CH-O). Set integral to 1.0.
- Check for aldehyde proton (9.5-10.0 ppm). Presence indicates hydrolysis.
- Check for free morpholine (triplets at 2.9 and 3.7).

Step 3: Hydrolysis Stress Test (Optional)

To confirm the hemiaminal nature:

- Add 1 drop of D₂O/DCl to the NMR tube.
- Shake and re-acquire.
- Result: The doublet at 3.7 ppm should disappear, replaced by the aldehyde signal (

9.6 ppm) and free alcohol/amine signals.

References

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- To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 4-(1-Butoxy-2-methylpropyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14078167/docs#technical-guide-spectral-characterization-of-4-1-butoxy-2-methylpropyl-morpholine>]

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